molecular formula C17H16F3N3O4S2 B2868851 1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1022404-03-0

1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B2868851
CAS No.: 1022404-03-0
M. Wt: 447.45
InChI Key: KPYIHHIMPUXXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an acetyl group, an amino group, a thiourea group, and a trifluoromethoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined experimentally .

Scientific Research Applications

Organocatalysis and Synthetic Applications

Thiourea derivatives are frequently utilized in organocatalysis, benefiting from their ability to form hydrogen bonds. A novel approach for synthesizing thiourea catalysts through a multicomponent reaction (MCR) strategy has been developed. These catalysts, which incorporate ester or sulfone aryls instead of traditional motifs, show comparable catalytic activity in various reactions, suggesting their potential in synthetic organic chemistry (Nickisch, Gabrielsen, & Meier, 2020).

Medicinal Chemistry and Drug Development

In medicinal chemistry, thiourea derivatives have been explored for their biological activities, including antimicrobial and antiandrogen properties. Specific derivatives have shown promise as antiandrogens for treating androgen-responsive diseases, indicating the therapeutic potential of thiourea compounds in addressing health conditions (Tucker, Crook, & Chesterson, 1988).

Carbonic Anhydrase Inhibition

Thiourea derivatives have also been studied as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating glaucoma by lowering intraocular pressure. Research demonstrates that certain thiourea compounds can effectively reduce intraocular pressure when applied topically, suggesting their use in developing novel antiglaucoma medications (Casini et al., 2000).

Material Science and Nanofiltration

In material science, thiourea derivatives are used in the synthesis of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, indicating their potential in water purification and treatment processes. The incorporation of sulfonated thiourea derivatives enhances membrane hydrophilicity and performance, highlighting the application of thiourea compounds in environmental engineering (Liu et al., 2012).

Properties

IUPAC Name

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S2/c1-11-2-8-14(9-3-11)29(25,26)10-15(24)22-23-16(28)21-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYIHHIMPUXXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.